2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound commonly used in organic synthesis. It features a boron atom within a dioxaborolane ring, which is attached to a phenyl group substituted with a 1-methoxyethyl group. This compound is particularly valuable in Suzuki-Miyaura cross-coupling reactions, a key method for forming carbon-carbon bonds in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the following steps:
Formation of the Boronic Ester: The starting material, 4-(1-Methoxyethyl)phenylboronic acid, is reacted with pinacol in the presence of a dehydrating agent such as toluene. The reaction is usually carried out under reflux conditions to facilitate the formation of the boronic ester.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and consistent product quality. The use of automated systems for purification and quality control further enhances the efficiency of industrial production.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes the following types of reactions:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and produces biaryl or diaryl compounds.
Oxidation: The boronic ester can be oxidized to the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used in Suzuki-Miyaura cross-coupling reactions.
Bases: Bases such as potassium carbonate or sodium hydroxide are used to facilitate the coupling reaction.
Oxidizing Agents: Hydrogen peroxide or sodium perborate are used for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Phenols: Produced by oxidation of the boronic ester.
Scientific Research Applications
2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is widely used in scientific research due to its versatility in organic synthesis. Some of its applications include:
Medicinal Chemistry: Used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Employed in the preparation of organic electronic materials, such as OLEDs and conductive polymers.
Biological Research: Utilized in the synthesis of biologically active molecules for studying cellular processes and drug interactions.
Industrial Chemistry: Applied in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling involves the following steps:
Transmetalation: The boronic ester reacts with the palladium catalyst to form a palladium-boron complex.
Oxidative Addition: The aryl or vinyl halide undergoes oxidative addition to the palladium center, forming a palladium(II) complex.
Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the coupled product and regenerate the palladium(0) catalyst.
Comparison with Similar Compounds
2-(4-(1-Methoxyethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can be compared with other boronic esters such as:
Phenylboronic Acid: Lacks the dioxaborolane ring and has different reactivity and stability.
4,4,5,5-Tetramethyl-2-(4-vinylphenyl)-1,3,2-dioxaborolane: Contains a vinyl group instead of a methoxyethyl group, leading to different applications in polymer synthesis.
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane: Features a bromine substituent, which affects its reactivity in cross-coupling reactions.
The unique structure of this compound, with its methoxyethyl group, provides distinct reactivity and selectivity in various chemical reactions, making it a valuable compound in organic synthesis.
Properties
IUPAC Name |
2-[4-(1-methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23BO3/c1-11(17-6)12-7-9-13(10-8-12)16-18-14(2,3)15(4,5)19-16/h7-11H,1-6H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVVQCZOONSKLDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23BO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101159720 | |
Record name | 2-[4-(1-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1082066-31-6 | |
Record name | 2-[4-(1-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1082066-31-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[4-(1-Methoxyethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101159720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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